molecular formula C10H7F3N2O B13148371 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one

8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B13148371
M. Wt: 228.17 g/mol
InChI Key: ZDECCCPDRJFQBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.

    Cyclization: The substituted aniline undergoes cyclization with the trifluoromethyl ketone under acidic or basic conditions to form the quinazoline core.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring. Common reagents include halogens and sulfonyl chlorides.

    Major Products: The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines.

Scientific Research Applications

8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one can be compared with other quinazoline derivatives:

    Similar Compounds: Examples include 4-chloroquinazoline, 2-aminoquinazoline, and 6-methylquinazoline.

    Uniqueness: The presence of the trifluoromethyl group at the 4th position and the methyl group at the 8th position imparts unique chemical and biological properties to this compound, distinguishing it from other quinazoline derivatives.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

8-methyl-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI Key

ZDECCCPDRJFQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(NC(=O)N=C12)C(F)(F)F

Origin of Product

United States

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